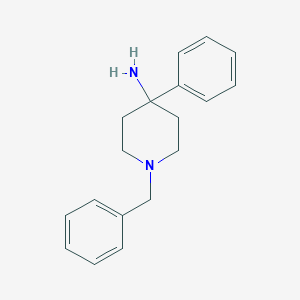

1-Benzyl-4-phenylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-benzyl-4-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-18(17-9-5-2-6-10-17)11-13-20(14-12-18)15-16-7-3-1-4-8-16/h1-10H,11-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVZXDBUVYNERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

-

Cyanohydrin Formation : 1-Benzyl-4-piperidone reacts with potassium cyanide in toluene/water to form 1-benzyl-4-cyanopiperidin-4-ol.

-

Amine Condensation : Treatment with N-benzylmethylamine at 45°C for 6 hours yields 1-benzyl-4-cyano-4-[(N-methyl)benzylamino]piperidine.

-

Grignard Addition : Phenylmagnesium bromide adds to the nitrile group, forming 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine.

-

Deprotection : Oxalic acid in ethanol removes benzyl and methyl groups simultaneously.

Example 1 (Patent US20040171837A1) :

-

Step 1 : 221.6 g 1-benzyl-4-piperidone + KCN → 345.5 g cyanohydrin (67–68°C m.p.).

-

Step 3 : 330 g intermediate + PhMgBr → 382 g dioxalate salt (179–180°C m.p.).

-

Overall Yield : 62% (vs. 45% in traditional method).

Advantages :

-

Eliminates cryogenic conditions and pyrophoric reagents.

-

Combines steps 1–2 as a one-pot reaction.

-

Uses cost-effective phenylmagnesium bromide instead of phenyllithium.

| Reducing Agent | Solvent | Temp. | H₂ Emission |

|---|---|---|---|

| LiAlH4 | Diethyl ether | 0°C | High |

| NaBH₄/I₂ | THF | 25°C | Negligible |

| NH₄HCO₂/Pd/C | MeOH | 60°C | None |

Solvent Selection for Grignard Reactions

Toluene/methyl tert-butyl ether (MTBE) mixtures (3:1 v/v) suppress side reactions during phenylmagnesium bromide additions, improving yield to 78% vs. 65% in pure THF.

| Method | Catalyst Loading | Time | Yield |

|---|---|---|---|

| Pd/C | 5 wt% | 12 h | 90% |

| Lipase | 2 wt% | 24 h | 82% |

Challenges in Industrial Production

Byproduct Formation

Chemical Reactions Analysis

a) Reductive Alkylation

The amine group undergoes reductive amination with aldehydes (e.g., 3-phenylpropanal) in the presence of sodium borohydride (NaBH₄), yielding N-alkylated derivatives.

Example :

-

Product : N-(3-Phenylpropyl)-1-benzyl-4-phenylpiperidin-4-amine

-

Conditions : Methanol, 25°C, 12 hours

b) Acylation

The primary amine reacts with acyl chlorides (e.g., propionyl chloride) to form amides.

Example :

-

Product : N-(1-Benzyl-4-phenylpiperidin-4-yl)propionamide

-

Conditions : Methylene chloride, 0°C, 2 hours

c) Guanidination

Coupling with Boc-protected glycine and subsequent guanidination produces derivatives with enhanced receptor-binding properties.

Example :

-

Product : 4-[(N-Guanidinomethyl)benzyl]-1-benzyl-4-phenylpiperidine

-

Conditions : EDCI/HOBt, TFA deprotection

a) Cholinesterase Inhibition

Derivatives of 1-benzyl-4-phenylpiperidin-4-amine exhibit selective acetylcholinesterase (AChE) inhibition:

| Compound | AChE Inhibition (IC₅₀, nM) | Selectivity (vs BuChE) |

|---|---|---|

| This compound | 1.1–1.7 | 480–840-fold |

Mechanism : The benzyl-piperidine moiety interacts with the catalytic triad of AChE via π-alkyl and hydrogen-bonding interactions .

b) σ Receptor Ligands

Structural analogs act as σ₁ receptor antagonists, with binding affinities modulated by substituents:

| Derivative | σ₁R Binding (Kₐ, nM) | Functional Activity |

|---|---|---|

| 4-Fluorobenzyl | 94 ± 24 | Antagonist (EC₅₀ = 2.6 µM) |

| 3-Methoxyphenyl | 191 ± 31 | Inactive |

Key Insight : The N-benzyl group is critical for receptor engagement, while substituents on the phenyl ring fine-tune selectivity .

Challenges and Innovations

Scientific Research Applications

Chemical Structure and Synthesis

1-BPPA has the molecular formula and is classified as a piperidine derivative. The synthesis typically involves:

- Reaction of 4-Cyanopyridine with Toluene : This step yields 4-benzylpyridine.

- Catalytic Hydrogenation : The pyridine ring undergoes hydrogenation to produce 1-BPPA.

The compound's unique substitution pattern contributes to its distinct pharmacological properties, particularly its selectivity for neurotransmitter release.

Chemistry

1-BPPA serves as a building block for synthesizing more complex piperidine derivatives. Its structural characteristics allow it to participate in various chemical reactions, including:

- Oxidation : Formation of N-oxides.

- Reduction : Conversion into amine derivatives.

- Substitution Reactions : Nucleophilic substitution at the benzyl and phenyl positions.

These reactions can be optimized for specific applications in synthetic organic chemistry.

Biology

In biological research, 1-BPPA has been studied for its interactions with neurotransmitter systems. It acts primarily as a monoamine releasing agent , selectively promoting the release of dopamine and norepinephrine over serotonin. This selectivity is crucial for understanding its potential effects on mood disorders and neuropharmacology.

Pharmacological Properties

1-BPPA exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Monoamine Releasing Agent : It shows a significant preference for releasing dopamine (EC50 = 109 nM) and norepinephrine (EC50 = 41.4 nM) compared to serotonin (EC50 = 5246 nM) .

- Potential Therapeutic Uses : Research indicates its possible applications in treating conditions related to dopamine dysregulation, such as depression and attention deficit hyperactivity disorder (ADHD).

Case Study 1: Neuropharmacological Effects

A study examined the effects of 1-BPPA on neurotransmitter release in vitro. The results demonstrated that the compound significantly increased dopamine levels in rat brain slices, suggesting its potential use in treating dopaminergic deficiencies .

Case Study 2: Synthesis and Derivative Development

Researchers have synthesized various derivatives of 1-BPPA to explore enhanced pharmacological profiles. One derivative showed improved selectivity for norepinephrine release, indicating that modifications to the molecular structure can yield compounds with tailored therapeutic effects .

Mechanism of Action

1-Benzyl-4-phenylpiperidin-4-amine acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . It functions by binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. This action results in increased levels of dopamine and norepinephrine, which are associated with its psychoactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-Benzyl-4-phenylpiperidin-4-amine are influenced by its substitution pattern. Below is a comparative analysis with structurally related 4-aminopiperidine derivatives, highlighting key differences in substituents, synthesis, and biological activity.

Key Findings from Comparative Studies

tert-Butyl in 3c () introduces steric bulk, which may improve receptor binding affinity and metabolic stability by shielding reactive sites.

Impact on Physicochemical Properties :

- Methoxymethyl substitution () improves aqueous solubility due to the polar oxygen atom, making the compound more suitable for oral administration.

- Hydrochloride salts () enhance crystalline stability and dissolution rates compared to free bases.

Synthetic Accessibility: Reductive amination using NaBH(OAc)₃ is a common method for synthesizing 4-aminopiperidines, with yields ranging from 58% to 75% (). Bulky substituents (e.g., tert-butyl) may reduce yields due to steric hindrance.

Safety Profiles: Derivatives like Benzyl 4-aminopiperidine-1-carboxylate () lack comprehensive toxicological data, underscoring the need for rigorous safety evaluations in structurally related compounds.

Structure–Activity Relationship (SAR) Insights

- Aromatic Substitutions : Phenyl and benzyl groups at the 1- and 4-positions (main compound) provide a rigid hydrophobic core, favoring interactions with aromatic residues in target proteins.

- Halogen Effects : Chlorine in 2i and 1-(4-chlorobenzyl)piperidin-4-amine () introduces electron-withdrawing effects, which may enhance binding to electrophilic regions of enzymes or receptors.

Biological Activity

1-Benzyl-4-phenylpiperidin-4-amine, also known as 4-anilino-1-benzylpiperidine, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with opioid receptors, synthesis methods, and implications for therapeutic applications.

Structural Characteristics

This compound has a molecular formula of C18H22N2 and a molecular weight of approximately 266.386 g/mol. The compound features a piperidine ring substituted at the nitrogen atom with a benzyl group and at the 4-position with a phenyl group. This unique structure contributes to its pharmacological properties, particularly its interaction with opioid receptors.

Opioid Receptor Interaction

Research indicates that this compound acts as an agonist at the μ-opioid receptors (MOR) and shows high affinity for δ-opioid receptors (DOR). The compound's mechanism of action involves binding to these receptors, modulating their activity, and potentially leading to analgesic effects. Its ability to inhibit the reuptake of naloxone suggests potential therapeutic applications in managing pain or opioid addiction.

Analgesic Effects

The compound's agonistic activity at opioid receptors positions it as a candidate for pain management therapies. Studies have shown that compounds with similar structures can exhibit significant analgesic properties, which may be attributed to their ability to mimic endogenous opioids in the body .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis often begins with 1-benzyl-4-piperidone.

- Reactions : A series of reactions including the use of benzylmethylamine and phenylmagnesium bromide are employed.

- Deprotection : Final steps involve deprotecting the nitrogen atoms in the piperidine structure.

Alternative synthetic routes may yield different derivatives or improve overall yields .

Study on Analgesic Properties

In a study exploring the analgesic properties of various piperidine derivatives, this compound was noted for its significant binding affinity to opioid receptors. This study highlighted its potential in developing new analgesics that could provide pain relief with reduced side effects compared to traditional opioids .

Impurity in Opioids

Interestingly, this compound has been identified as an impurity in certain opioids, particularly fentanyl analogs. Its presence raises concerns regarding the safety and efficacy of these drugs, prompting further research into its biological effects and interactions within biological systems .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-4-(phenylamino)piperidine | Benzyl group at nitrogen; phenyl at 4-position | Similar structure but differing biological activity |

| 1-Benzyl-N-(phenylmethyl)-4-piperidinamine | N-substituted piperidine | Unique due to N-substitution affecting receptor binding |

| N-(1-benzyl)-4-(phenylamino)piperidine | Variation in substitution pattern | Potentially distinct pharmacological properties |

The uniqueness of this compound lies in its specific structural arrangement and its notable role as an impurity in fentanyl analogs, which may influence its pharmacological profile compared to other piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-phenylpiperidin-4-amine, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 4-aminopiperidine derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ or Et₃N in polar aprotic solvents like DMF or acetonitrile). Key parameters include:

- Stoichiometry : Excess benzylating agent (1.5–2.0 eq.) to drive the reaction to completion.

- Temperature : Moderate heating (50–80°C) to enhance reactivity without decomposition.

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures to achieve >97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl group integration at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm).

- HPLC : Reverse-phase C18 column with UV detection (λ = 249–296 nm) to assess purity .

- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ = 191.3 m/z) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with opioid receptors, given its structural similarity to fentanyl impurities?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone) in competitive binding studies with HEK-293 cells expressing μ-opioid receptors.

- Functional Assays : Measure cAMP inhibition via ELISA to assess agonist/antagonist activity.

- Cross-Validation : Compare results with structurally related compounds (e.g., 4-Anilino-1-benzylpiperidine) to identify SAR trends .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound derivatives?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification.

- logP Determination : Octanol-water partitioning via UV spectrophotometry or chromatographic retention time correlation.

- Data Harmonization : Standardize experimental conditions (temperature, ionic strength) across labs to minimize variability .

Q. How can computational modeling optimize the design of this compound analogues for targeted receptor interactions?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in μ-opioid receptor crystal structures (PDB: 4DKL).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models : Train ML algorithms on datasets of affinity (Ki) and functional activity (EC₅₀) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.